2,2-Diethylpiperazine
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Overview
Description
2,2-Diethylpiperazine is an organic compound that belongs to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions this compound is a derivative of piperazine, where two ethyl groups are attached to the second carbon atom of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield this compound .
Another method involves the ring opening of aziridines under the action of N-nucleophiles, followed by cyclization to form the piperazine ring . Additionally, the Ugi reaction, which is a multicomponent reaction involving an amine, an isocyanide, an aldehyde, and a carboxylic acid, can be used to synthesize piperazine derivatives .
Industrial Production Methods
Industrial production of piperazines, including this compound, often involves catalytic processes. One such method is the catalytic cyclodeamination of ethylenediamine using superacid catalysts like SO4^2-/ZrO2 or zeolite-based catalytic systems . These processes are preferred due to their high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
2,2-Diethylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a scaffold for designing biologically active compounds, including potential drug candidates.
Industry: It is used in the production of surfactants, antioxidants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Diethylpiperazine, particularly in its biological applications, involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the paralysis of parasitic worms, making piperazine derivatives effective anthelmintic agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Diethylpiperazine include other piperazine derivatives such as:
1,4-Diazacyclohexane: The simplest piperazine compound.
N-Boc piperazine: A protected form of piperazine used in organic synthesis.
2,5-Diketopiperazines: Cyclodipeptides derived from the cyclization of two α-amino acids.
Uniqueness
This compound is unique due to the presence of two ethyl groups on the second carbon atom of the piperazine ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives .
Biological Activity
2,2-Diethylpiperazine (DEP) is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which influences its interaction with various biological targets, leading to multiple pharmacological effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a cyclic amine with the following chemical structure:
- Molecular Formula : C10H22N
- Molecular Weight : 170.29 g/mol
The presence of ethyl groups at the 2-position of the piperazine ring enhances its lipophilicity, which may contribute to its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits a broad spectrum of pharmacological activities:
- Antidepressant Activity : DEP has been shown to possess antidepressant-like effects in animal models. A study demonstrated that DEP administration resulted in significant reductions in immobility time in the forced swim test, suggesting potential efficacy as an antidepressant agent .
- Anticancer Properties : Preliminary studies suggest that DEP may inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve apoptosis induction and cell cycle arrest .
- Antinociceptive Effects : Recent findings indicate that DEP acts as a dual antagonist at histamine H3 and σ1 receptors, which may contribute to its pain-relieving properties .
The biological activity of this compound is attributed to its interaction with various neurotransmitter systems:
- Serotonin Receptors : DEP has been found to modulate serotonin receptor activity, which is crucial for its antidepressant effects.
- Dopamine Receptors : The compound may also influence dopaminergic pathways, further supporting its potential in treating mood disorders.
Case Studies and Research Findings
- Antidepressant Activity :
- Cancer Research :
- Pain Management :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2,2-diethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-3-8(4-2)7-9-5-6-10-8/h9-10H,3-7H2,1-2H3 |
InChI Key |
AOELXINWOXDWKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCCN1)CC |
Origin of Product |
United States |
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